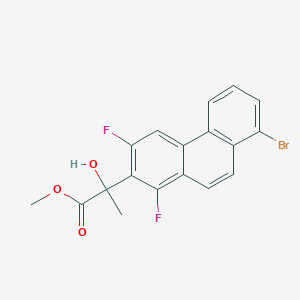

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate

Description

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is a structurally complex aromatic ester featuring a phenanthrene core substituted with bromine (at position 8) and fluorine atoms (at positions 1 and 3). The molecule also includes a methyl 2-hydroxypropanoate ester moiety attached to the phenanthrene system.

Properties

IUPAC Name |

methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrF2O3/c1-18(23,17(22)24-2)15-14(20)8-12-9-4-3-5-13(19)10(9)6-7-11(12)16(15)21/h3-8,23H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEMYJMGVOVIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the bromination and fluorination of phenanthrene derivatives followed by esterification. The reaction conditions often require the use of strong acids or bases, and careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry and Biology: Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets may lead to the development of new drugs for various diseases.

Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenanthrene-Based Esters

Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate (CAS: 843614-89-1)

- Structure: Differs in substituent positions (6,8-difluoro vs. 8-bromo-1,3-difluoro) and lacks a hydroxyl group on the propanoate chain .

- Properties: Molecular weight: 318.29 g/mol (vs. ~370–380 g/mol for the target compound, estimated based on bromine addition). Fluorination at positions 6 and 8 enhances lipophilicity, which may influence membrane permeability in biological systems.

Ethyl 3-Phenylpropanoate and Methyl 3-Phenylpropanoate

- Structure : Simpler aromatic esters with phenyl instead of phenanthrene systems .

- Properties :

- Lower molecular weights (~178–194 g/mol) compared to the target compound.

- Lack of halogen substituents reduces steric and electronic complexity, making these compounds less reactive in substitution or coupling reactions.

Hydroxypropanoate Esters with Bioactive Substituents

Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1)

- Source : Isolated from Ranunculus ternatus .

- Structure : Features a dihydroxybenzoyl group and multiple hydroxyl substituents on the aromatic ring.

- Bioactivity : Exhibits anti-tuberculosis activity, enhanced when combined with gallic acid (compound 4) .

- Comparison :

- The hydroxyl-rich structure increases solubility in aqueous media but may reduce metabolic stability.

- The target compound’s bromine and fluorine substituents could enhance binding affinity to hydrophobic enzyme pockets compared to the polar hydroxyl groups in Compound 1.

2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate (Compound 73)

Brominated Aromatic Compounds

8-Bromo-1:3:9-trimethylisoxanthine

- Structure : Brominated xanthine derivative with methyl substituents .

- Comparison: The target compound’s bromine is positioned on a phenanthrene system, which may enhance steric hindrance compared to the planar xanthine core. Both compounds could participate in halogen-bonding interactions, but the hydroxypropanoate group in the target compound adds hydrogen-bonding functionality absent in xanthine derivatives.

Data Table: Key Comparative Properties

Research Findings and Implications

- Substituent Effects: Bromine and fluorine in the target compound likely enhance electrophilicity and metabolic stability compared to non-halogenated analogs. The hydroxyl group improves solubility but may increase susceptibility to oxidative degradation .

- For example, the anti-tuberculosis activity of Compound 1 and the radical scavenging of Compound 73 provide plausible mechanisms for further testing .

- Synthetic Challenges : The phenanthrene core and halogen substituents may complicate synthesis, requiring advanced techniques like Suzuki coupling or halogen-directed lithiation, as inferred from methods in .

Biological Activity

Chemical Structure and Properties

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate can be characterized by its unique molecular structure, which includes a phenanthrene moiety substituted with bromine and fluorine atoms. The compound's molecular formula is , and it has a molecular weight of approximately 360.16 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.16 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may exhibit anti-cancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and biological activity of organic compounds, potentially increasing their interaction with biological targets.

Case Studies and Research Findings

- Antitumor Activity : A study investigated the antitumor effects of phenanthrene derivatives, revealing that modifications at specific positions (such as those seen in this compound) significantly influenced cytotoxicity against various cancer cell lines. The results suggested that the bromine and fluorine substituents contributed to enhanced activity through increased binding affinity to target proteins involved in tumor growth regulation.

- Enzyme Inhibition : Another research finding highlighted the compound's potential as an enzyme inhibitor. In vitro assays demonstrated that it could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in treated cultures.

- Toxicological Assessment : Toxicological studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicated moderate toxicity levels, necessitating further investigation into dose-response relationships and long-term effects.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against cancer cell lines |

| Enzyme Inhibition | Inhibition of kinases linked to tumor growth |

| Toxicological Assessment | Moderate toxicity; requires further investigation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.